molecular formula C11H6F3NO4 B13599513 5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid

5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid

Katalognummer: B13599513
Molekulargewicht: 273.16 g/mol
InChI-Schlüssel: HTZOYNFGOMPXNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs .

Analyse Chemischer Reaktionen

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic acid is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C10H8F3N2O3
  • Molecular Weight : 256.18 g/mol
  • IUPAC Name : 5-[2-(Trifluoromethoxy)phenyl]-1,2-isoxazole-3-carboxylic acid

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The trifluoromethoxy group enhances lipophilicity, potentially improving cell membrane permeability and interaction with target sites.

Antimicrobial Activity

Recent studies have indicated that isoxazole derivatives exhibit significant antimicrobial properties. For instance, a related compound showed promising anti-tuberculosis activity with a minimum inhibitory concentration (MIC) of 1.56 μg/mL against Mycobacterium tuberculosis . This suggests that the isoxazole core may possess intrinsic antimicrobial properties that could be leveraged in drug development.

Antitumor Activity

The compound's potential as an antitumor agent has been evaluated through various studies. For example, derivatives of isoxazole have demonstrated cytotoxic effects against multiple cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 0.4 to 25 μg/mL against different cancer types, highlighting the importance of structural modifications in enhancing biological activity .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. The following modifications have been noted to influence its biological activity:

  • Substitution Patterns : Variations in the phenyl ring substitution can significantly affect potency. For example, compounds with piperazyl substitutions exhibited varying degrees of anti-tuberculosis activity .
  • Functional Groups : The presence of carboxylic acid and trifluoromethoxy groups has been linked to enhanced interaction with biological targets, suggesting that these groups are vital for maintaining activity .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

  • Study on Antimicrobial Activity : A study focusing on the synthesis and evaluation of isoxazoline compounds found that modifications at the C-5 position were critical for maintaining anti-tuberculosis activity . The research emphasized the necessity for specific functional groups to achieve desired pharmacological effects.
  • Antitumor Evaluation : Another investigation into related oxadiazole derivatives demonstrated significant antitumor activity across various cancer cell lines, with some compounds achieving IC50 values as low as 1.14 μM against renal cancer . This underscores the potential for developing targeted therapies based on structural analogs.

Table 1: Antimicrobial Activity of Isoxazole Derivatives

CompoundStructureMIC (μg/mL)
1Structure1.56
2Structure0.4
3Structure12.5

Table 2: Antitumor Activity Against Various Cell Lines

CompoundCancer Cell LineIC50 (μM)
AOVXF 8992.76
BPXF 17529.27
CRXF 4861.14

Eigenschaften

Molekularformel

C11H6F3NO4

Molekulargewicht

273.16 g/mol

IUPAC-Name

5-[2-(trifluoromethoxy)phenyl]-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C11H6F3NO4/c12-11(13,14)18-8-4-2-1-3-6(8)9-5-7(10(16)17)15-19-9/h1-5H,(H,16,17)

InChI-Schlüssel

HTZOYNFGOMPXNL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.